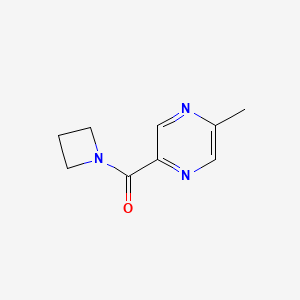

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone

Description

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Properties

IUPAC Name |

azetidin-1-yl-(5-methylpyrazin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-5-11-8(6-10-7)9(13)12-3-2-4-12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMQPMCHXXVYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of (N-Boc-azetidin-3-ylidene)acetate with a pyrazine derivative under basic conditions . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like DMSO (dimethyl sulfoxide) at elevated temperatures.

Industrial Production Methods

Industrial production methods for azetidin-1-yl(5-methylpyrazin-2-yl)methanone are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazine moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- Azetidin-1-yl(5-methylpyrazin-2-yl)methanone serves as a versatile building block in organic synthesis. Its structural characteristics allow for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and cyclization processes.

Synthetic Routes

- Common synthetic methods involve reactions with pyrazine derivatives under basic conditions, yielding azetidine-based compounds that can be further modified for specific applications.

| Synthetic Method | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Reaction with N-Boc-azetidin-3-ylidene acetate | Pyrazine derivative | Basic conditions | High yield observed |

Biological Applications

Antimicrobial Properties

- Preliminary studies indicate that this compound may exhibit antimicrobial activity. Investigations are ongoing to evaluate its effectiveness against various bacterial strains, making it a candidate for new antibiotic development.

Anticancer Potential

- The compound has been explored for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in tumor growth, thereby providing a basis for further drug development targeting cancer treatment .

| Study Focus | Target | Outcome |

|---|---|---|

| Antimicrobial testing | Various bacterial strains | Positive inhibition results |

| Anticancer activity | Tumor-associated enzymes | Inhibition observed |

Medicinal Applications

Drug Development

- This compound is being investigated for its role in drug development, particularly as an inhibitor of enzymes like monoacylglycerol lipase (MAGL). This inhibition could modulate endocannabinoid levels, offering therapeutic benefits in pain management and other conditions .

Potential Therapeutic Uses

- The compound's mechanism of action suggests it may be useful in treating conditions such as chronic pain and inflammation. Ongoing clinical trials are assessing its safety and efficacy in human subjects .

Industrial Applications

Material Development

- In industrial contexts, this compound is being utilized in the formulation of new materials with unique properties. This includes applications in polymer science where its structural features contribute to enhanced material characteristics.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of azetidin derivatives against a panel of pathogenic bacteria. The results demonstrated significant inhibition of growth, suggesting potential as a new class of antibiotics.

Case Study 2: Cancer Inhibition

In vitro testing showed that azetidin derivatives significantly reduced the proliferation of cancer cells by targeting specific metabolic pathways involved in tumor growth. These findings support further investigation into their application as anticancer therapies.

Mechanism of Action

The mechanism of action of azetidin-1-yl(5-methylpyrazin-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as monoacylglycerol lipase (MAGL), leading to the modulation of endocannabinoid levels in the body . This can result in various physiological effects, including pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its azetidine ring imparts significant ring strain, making it more reactive than similar compounds with larger rings. Additionally, the presence of the pyrazine moiety can enhance its interaction with biological targets, potentially leading to more potent effects.

Biological Activity

Azetidin-1-yl(5-methylpyrazin-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its azetidine ring and a 5-methylpyrazine moiety. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is believed to involve:

- Target Interactions : The compound may interact with specific enzymes or receptors that play crucial roles in cellular signaling pathways.

- Modulation of Enzyme Activity : It has been suggested that the compound can act as an inhibitor or modulator of various enzymes, influencing processes such as inflammation and tumor growth.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

Anticancer Properties

The compound has also shown promise in anticancer research. Its ability to inhibit tumor cell proliferation has been documented, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits tumor cell proliferation | |

| Mechanism | Interaction with specific enzymes/receptors |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers found that treatment led to a significant reduction in cell viability in various cancer cell lines. The study suggested that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for cancer therapeutics .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in substituents on the pyrazine ring have shown to affect potency and selectivity against different biological targets, emphasizing the importance of SAR studies in drug development .

Q & A

Q. What are the established synthetic routes for Azetidin-1-yl(5-methylpyrazin-2-yl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves acylation of azetidine with activated 5-methylpyrazine-2-carboxylic acid derivatives. Key steps include:

- Coupling Reactions : Use of coupling agents (e.g., EDCI/HOBt) to form the methanone bridge between azetidine and the pyrazine ring .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert atmosphere improve reaction efficiency .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for azetidine protons (δ 3.5–4.2 ppm, multiplet) and pyrazine protons (δ 8.2–8.5 ppm, singlet) .

- ¹³C NMR : Carbonyl resonance at δ 165–170 ppm confirms methanone formation .

- HPLC-MS : Validates molecular weight ([M+H]⁺ = 218.1) and purity (>95%) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXD) resolves stereochemistry and confirms azetidine ring puckering .

Q. What are the key physicochemical properties of this compound?

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 120–125°C | |

| Solubility | Soluble in DMSO, DCM; insoluble in H₂O | |

| Stability | Stable at RT; degrades in acidic/basic conditions | |

| LogP | 1.8 (predicted) |

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproducts be systematically resolved?

- Design of Experiments (DoE) : Vary parameters (solvent, temperature, catalyst) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to trace impurities (e.g., unreacted azetidine or pyrazine intermediates) .

- Mechanistic Studies : Isotopic labeling (e.g., ¹³C-pyrazine) tracks reaction pathways via NMR .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Docking Simulations : Molecular docking (AutoDock Vina) models interactions with targets like enzymes or receptors .

- MD Simulations : GROMACS assesses conformational stability of the azetidine ring in aqueous environments .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy on pyrazine) with bioactivity .

Q. How can structure-activity relationships (SAR) guide optimization for pharmacological applications?

- Bioisosteric Replacement : Replace pyrazine with thiazole (improves metabolic stability) .

- Azetidine Modifications : Introduce substituents (e.g., triazole) to enhance target binding affinity .

- In Vivo Testing : Dose-dependent MAGL inhibition studies in rodent models (e.g., JNJ-42226314 analog) .

Q. What strategies mitigate challenges in crystallographic data interpretation?

- High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to resolve azetidine/pyrazine torsional angles .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Validation Tools : Check geometry with PLATON and CCDC Mercury .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines) .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .

- Target Selectivity Screening : Test against off-targets (e.g., FAAH vs. MAGL) to rule out false positives .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.